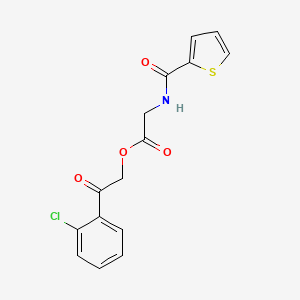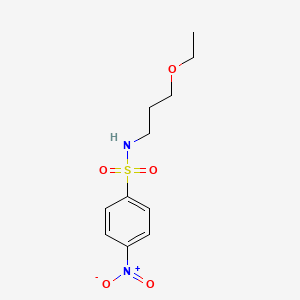![molecular formula C22H16BrN3O2S2 B4706567 N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-bromobenzamide](/img/structure/B4706567.png)
N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-bromobenzamide
Übersicht
Beschreibung
N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-bromobenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of interesting biochemical and physiological effects, which make it a promising tool for researchers in a number of different fields.
Wirkmechanismus
The mechanism of action of N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-bromobenzamide is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the N-terminal domain of c-Myc, which is involved in the formation of protein complexes that regulate gene expression. By inhibiting this interaction, this compound may be able to disrupt the function of c-Myc and other proteins involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the activity of certain enzymes, such as protein kinase CK2. This compound has also been shown to have anti-inflammatory effects, making it a potential tool for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-bromobenzamide in scientific research is its specificity for certain proteins and enzymes. Because this compound binds to specific domains on these molecules, it can be used to selectively inhibit their activity without affecting other proteins. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-bromobenzamide. One area of interest is the development of new cancer therapies based on the inhibition of protein-protein interactions. This compound may also be useful in the development of new anti-inflammatory drugs and in the study of other diseases involving abnormal protein function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-bromobenzamide has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme inhibition, and cancer cell proliferation. One of the most promising areas of research involving this compound is its potential use as a tool for studying protein-protein interactions. This compound has been shown to bind to a number of different proteins, including the oncogenic transcription factor c-Myc, and may be useful in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S2/c23-17-9-5-4-8-16(17)21(28)25-15-10-11-18-19(12-15)30-22(26-18)29-13-20(27)24-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOVIEPCHFAMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4706492.png)

![5-tert-butyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4706499.png)
![N-(2-bromophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4706505.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4706519.png)
![2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4706528.png)
![6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4706535.png)

![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4706555.png)
![2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4706556.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4706572.png)
